molecular formula C16H13IN2O3S B252836 Ethyl 4-cyano-5-[(3-iodobenzoyl)amino]-3-methylthiophene-2-carboxylate

Ethyl 4-cyano-5-[(3-iodobenzoyl)amino]-3-methylthiophene-2-carboxylate

Cat. No. B252836
M. Wt: 440.3 g/mol
InChI Key: SUHXBUFDXPQMEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-cyano-5-[(3-iodobenzoyl)amino]-3-methylthiophene-2-carboxylate, commonly known as IKK16, is a synthetic compound that has gained significant attention in the field of biomedical research. It is a small molecule inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.

Mechanism of Action

Ethyl 4-cyano-5-[(3-iodobenzoyl)amino]-3-methylthiophene-2-carboxylate16 binds to the ATP-binding site of the Ethyl 4-cyano-5-[(3-iodobenzoyl)amino]-3-methylthiophene-2-carboxylate complex, preventing the phosphorylation and subsequent degradation of IκB, which is a negative regulator of the NF-κB signaling pathway. This leads to the inhibition of NF-κB activation and downstream gene expression.
Biochemical and Physiological Effects:
Ethyl 4-cyano-5-[(3-iodobenzoyl)amino]-3-methylthiophene-2-carboxylate16 has been shown to have potent anti-inflammatory and anti-tumor effects in various in vitro and in vivo models. It has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. Additionally, Ethyl 4-cyano-5-[(3-iodobenzoyl)amino]-3-methylthiophene-2-carboxylate16 has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Ethyl 4-cyano-5-[(3-iodobenzoyl)amino]-3-methylthiophene-2-carboxylate16 in lab experiments is its specificity for the Ethyl 4-cyano-5-[(3-iodobenzoyl)amino]-3-methylthiophene-2-carboxylate complex, which allows for the selective inhibition of the NF-κB signaling pathway. However, its potency and efficacy may vary depending on the cell type and experimental conditions used. Additionally, Ethyl 4-cyano-5-[(3-iodobenzoyl)amino]-3-methylthiophene-2-carboxylate16 may have off-target effects on other kinases, which can complicate the interpretation of results.

Future Directions

Future research on Ethyl 4-cyano-5-[(3-iodobenzoyl)amino]-3-methylthiophene-2-carboxylate16 could focus on optimizing its pharmacokinetic properties and developing more potent and selective analogs. Additionally, the potential therapeutic applications of Ethyl 4-cyano-5-[(3-iodobenzoyl)amino]-3-methylthiophene-2-carboxylate16 in various diseases could be further explored in preclinical and clinical studies. Finally, the role of Ethyl 4-cyano-5-[(3-iodobenzoyl)amino]-3-methylthiophene-2-carboxylate16 in regulating immune responses and inflammation could be further elucidated to better understand its mechanism of action and potential therapeutic benefits.

Synthesis Methods

The synthesis of Ethyl 4-cyano-5-[(3-iodobenzoyl)amino]-3-methylthiophene-2-carboxylate16 involves a multistep process that starts with the reaction of ethyl 2-bromo-3-methylthiophene-4-carboxylate with potassium thioacetate to form ethyl 3-methylthiophene-2-carbothioate. This intermediate is then reacted with 3-iodobenzoyl chloride to form ethyl 4-cyano-5-[(3-iodobenzoyl)amino]-3-methylthiophene-2-carboxylate, which is Ethyl 4-cyano-5-[(3-iodobenzoyl)amino]-3-methylthiophene-2-carboxylate16.

Scientific Research Applications

Ethyl 4-cyano-5-[(3-iodobenzoyl)amino]-3-methylthiophene-2-carboxylate16 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune responses, cell survival, and inflammation. Inhibition of this pathway has been linked to the prevention and treatment of various diseases.

properties

Product Name

Ethyl 4-cyano-5-[(3-iodobenzoyl)amino]-3-methylthiophene-2-carboxylate

Molecular Formula

C16H13IN2O3S

Molecular Weight

440.3 g/mol

IUPAC Name

ethyl 4-cyano-5-[(3-iodobenzoyl)amino]-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C16H13IN2O3S/c1-3-22-16(21)13-9(2)12(8-18)15(23-13)19-14(20)10-5-4-6-11(17)7-10/h4-7H,3H2,1-2H3,(H,19,20)

InChI Key

SUHXBUFDXPQMEE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC=C2)I)C#N)C

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC=C2)I)C#N)C

Origin of Product

United States

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